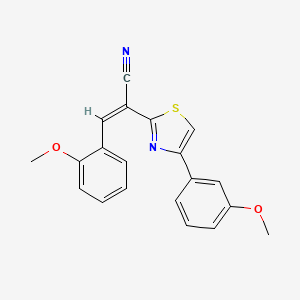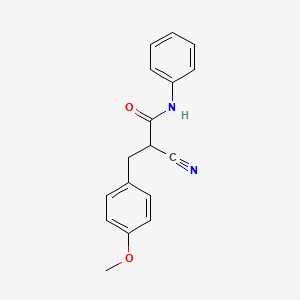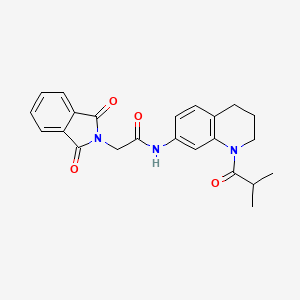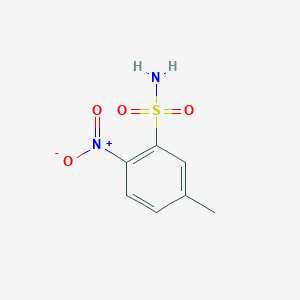![molecular formula C18H23N3O5S B2798816 N-(1-cyanocyclopentyl)-2-[4-(morpholine-4-sulfonyl)phenoxy]acetamide CAS No. 1240853-10-4](/img/structure/B2798816.png)
N-(1-cyanocyclopentyl)-2-[4-(morpholine-4-sulfonyl)phenoxy]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclopentyl)-2-[4-(morpholine-4-sulfonyl)phenoxy]acetamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a cyanocyclopentyl group, a morpholine-sulfonyl moiety, and a phenoxyacetamide functional group, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanocyclopentyl)-2-[4-(morpholine-4-sulfonyl)phenoxy]acetamide typically involves multiple steps, starting with the preparation of the cyanocyclopentyl group This can be achieved through the reaction of cyclopentanone with hydrogen cyanide under acidic conditions
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions. Purification techniques such as recrystallization and chromatography are employed to obtain the final product.
化学反应分析
Types of Reactions: N-(1-cyanocyclopentyl)-2-[4-(morpholine-4-sulfonyl)phenoxy]acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and dimethyl sulfoxide (DMSO).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, N-(1-cyanocyclopentyl)-2-[4-(morpholine-4-sulfonyl)phenoxy]acetamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic properties. It may be used in the development of new treatments for various diseases, including cancer and inflammatory disorders.
Industry: In the industrial sector, this compound is utilized in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
作用机制
The mechanism by which N-(1-cyanocyclopentyl)-2-[4-(morpholine-4-sulfonyl)phenoxy]acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and target of interest.
相似化合物的比较
N-(1-cyanocyclopentyl)pentanamide
N-(1-cyanocyclopentyl)acetamide
N-(1-cyanocyclopentyl)benzamide
Uniqueness: N-(1-cyanocyclopentyl)-2-[4-(morpholine-4-sulfonyl)phenoxy]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties compared to its similar compounds. This uniqueness makes it a valuable candidate for further research and development.
属性
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5S/c19-14-18(7-1-2-8-18)20-17(22)13-26-15-3-5-16(6-4-15)27(23,24)21-9-11-25-12-10-21/h3-6H,1-2,7-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWDNUIOSUBMLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 3-oxo-5-(thiophen-2-yl)-1,2,3,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B2798735.png)

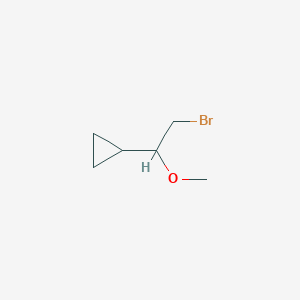

![2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2798742.png)
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2798743.png)
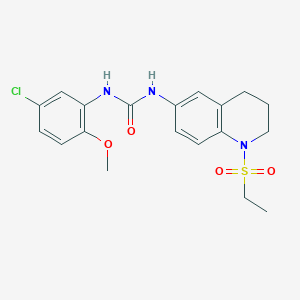
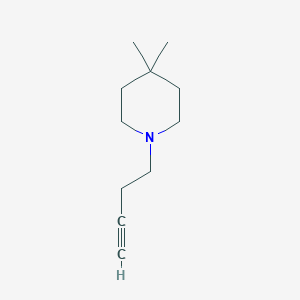
![N-(4-ethoxyphenyl)-2-[8-(4-fluorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2798746.png)
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2798748.png)
